molecular formula C10H14N2O2 B1345277 N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 898561-65-4

N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1345277
M. Wt: 194.23 g/mol
InChI Key: MRTOHUHOZODBIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide is not directly reported in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides involved the use of infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), and other spectroscopic techniques for characterization . Additionally, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under the catalytic action of triethylamine suggests a possible route for the synthesis of related compounds .

Molecular Structure Analysis

X-ray single crystal diffraction and density functional theory (DFT) calculations have been used to determine the molecular structures of related compounds. For example, the X-ray structure and DFT calculations of antipyrine derivatives provided insights into their molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions . Similarly, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds revealed important intermolecular interactions through single-crystal X-ray diffraction and molecular orbital calculations .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. However, the synthesis of N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) indicates that pyridine derivatives can be functionalized to achieve biological activity . This suggests that N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide could potentially undergo reactions to form biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. For instance, the solubility and thermal properties of new polyamides based on pyridine derivatives were investigated, indicating that these polymers were soluble in polar solvents and exhibited certain thermal stability . The study of N-Hydroxyamide-containing heterocycles also provided information on their effectiveness as additives for peptide synthesis, which could be relevant for understanding the reactivity of N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide .

Scientific Research Applications

Activation of Dioxygen

The iron(II) complex supported by the ligand L(5)(2)aH, related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide, has been studied for its ability to activate dioxygen. This process, mimicking the reductive activation of O(2) by enzymatic systems, involves the formation of a low spin Fe(III)(OOH) complex. The transformation of this complex under specific conditions was studied, providing insights into the mechanisms of oxygen activation in non-heme iron complexes, relevant in biochemical processes and industrial applications (Martinho, Blain, & Banse, 2010).

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of novel heterocyclic compounds, including those with structures related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. These compounds exhibit promising pharmacological potential, such as hypertensive activity. This work involves the synthesis of complex structures, showcasing the compound's versatility in chemical synthesis and potential applications in drug development (Kumar & Mashelker, 2007).

Synthetic Route Optimization

Studies have been conducted on the synthesis of compounds like 2-Hydroxy-N-(pyridin-4-yl)benzamide, with a focus on optimizing reaction conditions to achieve high yields. This research is fundamental in enhancing the efficiency of synthesizing structurally related compounds, potentially impacting various fields, including material science and pharmacology (Dian, 2010).

Enaminonitrile Utilization in Heterocyclic Synthesis

Compounds related to N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide have been used as intermediates in synthesizing various heterocyclic derivatives. This research highlights the compound's role in synthesizing diverse chemical structures, potentially useful in pharmaceuticals and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).

properties

IUPAC Name

N-(5-hydroxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-5-4-7(13)6-11-8/h4-6,13H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTOHUHOZODBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640085
Record name N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

898561-65-4
Record name N-(5-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898561-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Hydroxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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